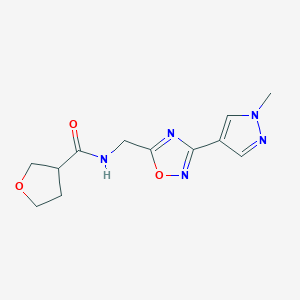

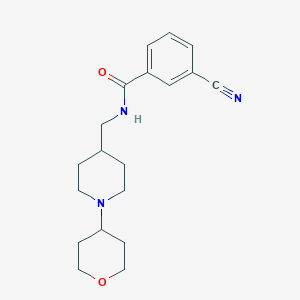

3-cyano-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis of Novel Compounds

Cyanoacetamide derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds, demonstrating significant antitumor and antioxidant activities. For instance, cyanoacylation of certain substrates can lead to the formation of iminocoumarins, acrylamides, and pyrazoles, highlighting the role of cyanoacetamide structures in synthesizing pharmacologically relevant molecules (Bialy & Gouda, 2011).

Colorimetric Sensing of Anions

Some N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized for the purpose of anion detection. A particular compound within this class demonstrated a significant color change in the presence of fluoride ions, suggesting its utility in developing colorimetric sensors for environmental monitoring (Younes et al., 2020).

Electrochemical Studies

Compounds with cyano and related groups have been investigated for their electrochemical behavior in aprotic media. Such studies are essential for understanding the redox properties of these molecules, which could be relevant in designing electrochemical sensors or energy storage materials (Trazza, Andruzzi, & Carelli, 1982).

Synthesis of Selective Serotonin Re-uptake Inhibitors

Cyano group-containing heterocycles, such as pyrazolo[3,4-b]pyridines, have shown activity as selective serotonin re-uptake inhibitors, illustrating the potential of these structures in developing new therapeutic agents for treating depression (Shutske & Roehr, 1997).

Luminescence and Crystal Engineering

Research into the luminescent properties of co-crystals formed from bispyridyl-substituted α,β-unsaturated ketones with coformers has revealed potential applications in crystal engineering. These studies aim to construct materials with novel luminescent properties, which could be useful in optoelectronics or as visual sensors (Li et al., 2015).

properties

IUPAC Name |

3-cyano-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c20-13-16-2-1-3-17(12-16)19(23)21-14-15-4-8-22(9-5-15)18-6-10-24-11-7-18/h1-3,12,15,18H,4-11,14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOXCDSZXHAEPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)

![(E)-N-(4-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2730637.png)